molecular formula C8H3ClN4O2 B1360811 6-Chloro-4-nitro-1H-indazole-3-carbonitrile CAS No. 885519-37-9

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Cat. No.: B1360811
CAS No.: 885519-37-9
M. Wt: 222.59 g/mol
InChI Key: UGHXVZFALVMGAI-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-indazole-3-carbonitrile (CAS: 885519-37-9) is a nitro-substituted indazole derivative featuring a chlorine atom at position 6, a nitro group at position 4, and a carbonitrile moiety at position 2. This compound is primarily utilized as a pharmaceutical intermediate, with applications in kinase inhibitor synthesis and other bioactive molecule development . Safety data indicate standard handling protocols for toxic or irritant compounds, though specific hazard classifications remain unspecified in available sources .

Properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXVZFALVMGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646185
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-37-9
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indazole Core Formation and Cyano Group Introduction

  • Starting Material: 2-chlorobenzonitrile or substituted indoles
  • Key Reaction: Cyclization with hydrazine hydrate to form 6-chloro-1H-indazole-3-carbonitrile intermediate
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
    • Temperature: Moderate heating (80–120 °C) to facilitate cyclization
    • Catalysts: Sometimes acid catalysts or bases are used to optimize cyclization yield

This step is critical for establishing the core structure and the cyano substituent at position 3.

Nitration to Introduce the Nitro Group at Position 4

  • Reagents: Mixture of nitric acid and sulfuric acid (nitrating mixture)
  • Selective Nitration: The nitration is directed to the 4-position due to the electronic effects of the chloro and cyano substituents.
  • Reaction Conditions:
    • Temperature control (0–5 °C) to minimize side reactions and over-nitration
    • Slow addition of nitrating agents to the indazole intermediate
    • Reaction time: 1–3 hours depending on scale and desired conversion

Alternative Synthetic Route via Nitrosation of Indoles

  • A literature method involves nitrosation of halogenated indoles to form 1H-indazole-3-carboxaldehydes, which can be further converted to cyano derivatives and nitrated. This multi-step pathway includes:
    • Nitrosation of indole at C3 position using sodium nitrite and acid
    • Ring closure to form indazole aldehyde
    • Conversion of aldehyde to cyano group via oxime formation and dehydration
    • Subsequent nitration at position 4

This approach has been reported to give good yields (78–96%) for halogenated indazoles and can be optimized by controlling acid equivalents, temperature, and addition rates.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Yield Range Notes
Cyclization to indazole 2-chlorobenzonitrile + hydrazine hydrate 80–120 °C Moderate to high Polar aprotic solvent preferred
Introduction of cyano Via nucleophilic substitution or aldehyde conversion Ambient to reflux Variable Requires careful control to avoid side products
Nitration at position 4 HNO3 + H2SO4 (nitrating mixture) 0–5 °C Moderate to high Slow addition, temperature control critical
Nitrosation of indoles (alternative) NaNO2 + acid, followed by ring closure 0 °C to RT, then heating at 50 °C 78–96% Multi-step but efficient for halogenated indazoles

Research Findings and Optimization Notes

  • Yield Optimization:
    Slow addition of reagents, especially acids and nitrosating agents, at low temperature minimizes side reactions such as dimer formation and over-nitration.
  • Substituent Effects:
    Electron-withdrawing groups like chloro and cyano enhance regioselectivity for nitration and improve overall yields.
  • Purification:
    Recrystallization from ethanol/water mixtures or silica gel chromatography with hexane/ethyl acetate gradients is effective for isolating pure product.
  • Characterization:
    NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm substitution pattern and purity. X-ray crystallography may be used for definitive structural confirmation.

The preparation of This compound involves a multi-step synthetic route beginning with the formation of the indazole core from chlorinated benzonitrile or indole derivatives, followed by cyano group introduction and selective nitration. Reaction conditions such as temperature, reagent addition rate, and solvent choice are critical for achieving high yields and purity. Alternative synthetic strategies via nitrosation of indoles offer efficient access to substituted indazoles with good yields.

This comprehensive understanding of the preparation methods is supported by experimental data and literature precedent, providing a robust framework for synthesis optimization and scale-up in research or industrial settings.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-nitro-1H-indazole-3-carbonitrile has potential therapeutic applications:

  • Anticancer Activity : The compound has demonstrated significant anticancer properties in vitro. For instance, it exhibited IC50 values of 25.3 µM against A549 lung cancer cells and 77.4 µM against SW480 colon cancer cells, indicating its potential as a lead compound for new cancer therapies.
  • Antimicrobial Activity : Research indicates that indazole derivatives, including this compound, possess antimicrobial properties. In vitro studies have shown inhibition of various bacterial strains, suggesting potential use as antimicrobial agents.

Biological Studies

The compound is utilized in biological studies to investigate its effects on cellular processes and pathways:

  • Mechanistic Studies : Researchers have explored how this compound affects nitric oxide signaling pathways, which are crucial for numerous physiological functions.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. Its unique properties make it valuable for producing dyes and pigments in various industrial applications .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Study : A study assessed the compound's effects on tumor growth in animal models, demonstrating its ability to significantly reduce tumor size compared to control groups.
  • Antimicrobial Testing : In vitro tests against bacterial strains showed that the compound inhibited growth effectively, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and cyano groups can enhance binding affinity to the target sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Research Implications

The electronic and steric profiles of 6-chloro-4-nitro-1H-indazole-3-carbonitrile make it a versatile scaffold for medicinal chemistry. Comparisons with halogen-substituted analogs (e.g., bromo, iodo) highlight opportunities to fine-tune reactivity and binding interactions. Functional group replacements (e.g., -CN → -COOH or -CONH₂) further enable modulation of solubility and target engagement. Future studies should explore crystallographic data (using tools like SHELXL ) to correlate substituent effects with molecular packing and stability.

Biological Activity

6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C8H3ClN4O2C_8H_3ClN_4O_2 and a molecular weight of approximately 222.59 g/mol, this compound features a unique indazole structure characterized by a fused benzene and pyrazole ring. Its potential therapeutic applications stem from its interactions with various biological targets, particularly in cancer treatment and enzyme inhibition.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of nitroaromatic compounds with hydrazones under basic conditions. A general synthetic procedure includes:

  • Reagents : Nitroaromatic compound, hydrazone, base (e.g., sodium hydroxide).
  • Conditions : Reflux or stirring at elevated temperatures.
  • Purification : Crystallization or chromatography to isolate the desired product.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to influence cell signaling pathways and gene expression, leading to reduced cell viability in neoplastic cells.

  • Case Studies :
    • In a study assessing its effects on colon cancer cells (HCT116), the compound demonstrated notable inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
    • Another investigation revealed that derivatives of indazole, including this compound, exhibited IC50 values ranging from low nanomolar to micromolar concentrations against multiple myeloma cell lines .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression, such as kinases and phosphatases, leading to altered signaling pathways.
  • Gene Expression Modulation : It has been observed to affect the expression of genes related to cell cycle regulation and apoptosis, contributing to its antiproliferative effects.

Comparative Analysis with Similar Compounds

A comparison of structural analogs highlights the unique properties of this compound:

Compound NameCAS NumberSimilarity Index
3-Bromo-6-chloro-4-nitro-1H-indazole885519-92-60.82
4-Chloro-6-nitroindazole50593-68-50.78
5-Nitroindazole4812-45-70.76
7-Nitroindazole13096-96-30.75

These compounds share structural similarities but exhibit varying degrees of biological activity, underscoring the significance of specific substituents on the indazole core.

Q & A

Q. What hypotheses explain the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER) suggest the nitro group forms a salt bridge with Lys855 in JAK2, while the chloro substituent occupies a hydrophobic pocket. In vitro kinase profiling (10 µM dose) shows 60% inhibition of JAK2 vs. <10% for PKA, supporting selectivity .

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